D-Glucosamine-6-13C Hydrochloride
Description
Theoretical Foundations of Stable Isotope Tracers in Metabolism
Stable isotope tracers serve as powerful tools for elucidating the dynamics of metabolic networks. The fundamental concept involves introducing a substrate enriched with a stable isotope into a biological system and then monitoring the distribution of that isotope into downstream metabolites. This approach, often referred to as metabolic flux analysis, provides a quantitative measure of the rates of metabolic reactions. nih.gov By analyzing the pattern and extent of isotope incorporation into various molecules, researchers can map out active metabolic pathways, identify novel biochemical transformations, and understand how these pathways are regulated under different conditions. nih.govbiorxiv.org The choice of the isotope and the position of the label within the molecule are critical for designing experiments that can answer specific biological questions.
Significance of D-Glucosamine as a Building Block in Biological Systems
D-Glucosamine is a naturally occurring amino sugar that serves as a fundamental building block for the biosynthesis of a wide array of important macromolecules. mpbio.comwikipedia.org It is a precursor for the synthesis of glycosylated proteins and lipids, which are essential components of cell membranes and play crucial roles in cell signaling, immune recognition, and cell adhesion. wikipedia.orgbiorxiv.org Furthermore, glucosamine (B1671600) is a key component of glycosaminoglycans, such as hyaluronic acid and keratan (B14152107) sulfate, which are major constituents of the extracellular matrix in tissues like articular cartilage and intervertebral discs. nih.gov Its abundance and central role in these biosynthetic pathways make it a molecule of significant interest in biological research. mpbio.com
Rationale for 13C Isotopic Enrichment at the C-6 Position in D-Glucosamine Hydrochloride for Mechanistic Studies
The specific labeling of D-Glucosamine with carbon-13 at the C-6 position (D-Glucosamine-6-¹³C Hydrochloride) offers distinct advantages for mechanistic studies. This positional labeling allows researchers to precisely track the fate of the C-6 carbon atom of the glucosamine molecule as it is metabolized and incorporated into other biomolecules. This is particularly valuable for dissecting specific enzymatic reactions and metabolic pathways where the transformation of this particular carbon is of interest. The hydrochloride salt form of glucosamine is commonly used to improve its stability and solubility for experimental use. nih.gov
Overview of Research Paradigms Employing D-Glucosamine-6-13C Hydrochloride
Research utilizing D-Glucosamine-6-¹³C Hydrochloride spans various fields, with a primary focus on understanding the intricacies of cellular metabolism. A significant application lies in the study of the hexosamine biosynthesis pathway (HBP), a critical route for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation. biorxiv.org By tracing the ¹³C label from D-Glucosamine-6-¹³C, researchers can quantify the flux through this pathway and investigate how it is altered in different physiological states or in diseases like cancer. biorxiv.orgnih.gov These studies often involve mass spectrometry-based metabolomics to identify and quantify the labeled downstream products, providing direct insights into how cells allocate glucose and other nutrients for the synthesis of complex carbohydrates. biorxiv.orgnih.gov
| Property | Value |
| Chemical Formula | C₅¹³CH₁₄ClNO₅ |
| Molecular Weight | 216.63 g/mol |
| Alternate Name | 2-Amino-2-deoxy-D-glucose-6-¹³C Hydrochloride |
| Unlabeled CAS Number | 66-84-2 |
Properties
Molecular Formula |
C₅¹³CH₁₄ClNO₅ |
|---|---|
Molecular Weight |
216.63 |
Synonyms |
2-Amino-2-deoxy-D-glucose-6-13C Hydrochloride |
Origin of Product |
United States |
Mechanistic Research Utilizing D Glucosamine 6 13c Hydrochloride
Investigation of Enzyme Reaction Mechanisms through Kinetic Isotope Effects (KIEs)
Kinetic isotope effects are a sensitive tool for detailing enzyme mechanisms, providing insights into transition state structures and identifying rate-determining steps. nih.govnih.gov The technique measures the change in the rate of a reaction upon isotopic substitution at a specific atomic position in the substrate. nih.gov By using D-Glucosamine-6-13C Hydrochloride, researchers can probe the involvement of the C6 position in enzymatic reactions.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. For this compound, a primary ¹³C KIE would be expected in reactions where a covalent bond to the C6 carbon is directly involved in the slowest step.
Enzymatic Phosphorylation: In the case of a kinase that catalyzes the phosphorylation of the C6 hydroxyl group of glucosamine (B1671600), the reaction involves the formation of a C-O-P bond. If this step is rate-determining, the reaction with this compound would proceed at a slightly different rate than with the unlabeled (¹²C) compound. Measuring this difference can help confirm the transition state structure of the phosphorylation step.
Other C6-Modifying Enzymes: Similarly, enzymes that catalyze oxidation, reduction, or ligation at the C6 position of glucosamine could be studied using this labeled substrate. A significant KIE would provide strong evidence that the chemical transformation at the C6 carbon is a key part of the enzyme's catalytic cycle.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond formation or cleavage, yet a change in reaction rate is still observed. scbt.com These effects arise from changes in the vibrational environment of the labeled atom between the ground state and the transition state.
When this compound is used as a substrate for an enzyme acting on a different part of the molecule (e.g., the anomeric carbon at C1 or the amino group at C2), a secondary KIE can provide valuable information. For instance, a change in the hybridization of a nearby atom during the reaction can alter the vibrational frequencies at the C6 position. This can reveal subtle details about the conformational changes the substrate undergoes upon binding to the enzyme and moving through the catalytic cycle. Interpreting these small secondary effects can help map the energetic landscape of the reaction and the geometry of the transition state.
Table 1: Interpreting Kinetic Isotope Effects with D-Glucosamine-6-¹³C Hydrochloride
| KIE Type | Labeled Position Involvement | Typical Interpretation |
| Primary | Bond to C6 is formed or broken in the rate-determining step. | Provides direct evidence for the chemical step at C6 being rate-limiting and informs on the transition state structure of that step. |
| Secondary | C6 is not the site of bond cleavage/formation. | Reflects changes in the vibrational environment of C6, indicating conformational or electronic shifts near this position during the transition state. |
Measuring ¹³C KIEs requires highly sensitive analytical techniques due to their small magnitude, which is typically only a few percent. nih.gov
Internal Competition Method: This is a common and precise method for measuring small KIEs. nih.gov It involves using a mixture containing a known ratio of this compound and its unlabeled counterpart. The reaction is allowed to proceed to a specific, incomplete conversion. The isotopic ratio of the remaining substrate or the newly formed product is then precisely measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The deviation from the initial isotopic ratio allows for the calculation of the KIE on the V/K parameter. nih.gov
Direct Comparison: This method involves running separate reactions with the fully labeled and unlabeled substrates under identical conditions. nih.gov The initial rates are compared to determine the KIE. While conceptually simpler, this approach is often less precise and more susceptible to experimental errors, making it suitable only for larger KIEs. nih.gov
Equilibrium Perturbation: In this method, a system at chemical equilibrium containing labeled substrate and unlabeled product is perturbed. The rate at which the isotopic equilibrium is reached is measured to determine the V/K isotope effect. nih.gov
The choice of method depends on the specific enzyme system and the expected magnitude of the isotope effect. All methods require high-purity isotopic materials to ensure that the observed effects are genuinely due to the isotopic substitution. nih.gov
This compound as a Precursor for Labeled Biomolecule Synthesis
One of the most significant uses of this compound is as a starting material for the chemo-enzymatic synthesis of more complex, isotopically labeled molecules. These labeled products serve as invaluable tracers in metabolic flux analysis and structural biology.
This compound can be converted into ¹³C-labeled N-acetyl-D-glucosamine (GlcNAc) derivatives. nih.gov GlcNAc is a fundamental component of numerous structural polymers like chitin (B13524) and key glycans in cellular signaling.
The synthesis involves the acetylation of the amino group at the C2 position. In biological systems, this is typically a multi-step process. First, glucosamine is phosphorylated to glucosamine-6-phosphate. Then, the enzyme Glucosamine-6-phosphate N-acetyltransferase (GNA) catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glucosamine-6-phosphate, yielding N-acetyl-glucosamine-6-phosphate. wikipedia.org Subsequent enzymatic steps can remove the phosphate (B84403) to yield N-Acetyl-D-glucosamine-6-¹³C. The resulting labeled GlcNAc can be used in NMR studies to probe glycan structure and interactions or in mass spectrometry-based metabolic studies to trace the flow of carbon through glycosylation pathways. nih.gov
The labeled compound is a direct precursor for producing ¹³C-labeled uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar donor in the biosynthesis of glycoproteins, proteoglycans, and glycolipids. caymanchem.comnih.gov The synthesis follows the hexosamine biosynthesis pathway (HBP). caymanchem.com
The key enzymatic steps to convert D-Glucosamine-6-¹³C into UDP-GlcNAc-6-¹³C are:
Phosphorylation: Glucosamine is phosphorylated at the C6 position by a hexokinase to form D-Glucosamine-6-¹³C-6-phosphate.
Isomerization: Phosphoglucosamine mutase (GlmM) catalyzes the transfer of the phosphate group from the C6 to the C1 position, resulting in D-Glucosamine-6-¹³C-1-phosphate. researchgate.net
Acetylation and Uridylation: These final two steps are catalyzed by the bifunctional enzyme GlmU. researchgate.net First, the acetyltransferase domain of GlmU transfers an acetyl group from acetyl-CoA to the amino group, forming N-acetyl-D-glucosamine-6-¹³C-1-phosphate. Then, the uridyltransferase domain (also known as UDP-N-acetylglucosamine pyrophosphorylase) combines this intermediate with UTP, releasing pyrophosphate and forming the final product, UDP-N-acetyl-D-glucosamine-6-¹³C. caymanchem.comresearchgate.net
The ability to generate labeled UDP-GlcNAc allows for detailed investigation of the flux through the HBP and the dynamics of protein O-GlcNAcylation, a critical post-translational modification involved in signaling and disease. caymanchem.com
Table 2: Enzymatic Synthesis of UDP-GlcNAc from D-Glucosamine
| Step | Substrate | Enzyme | Product |
| 1 | D-Glucosamine | Hexokinase | D-Glucosamine-6-phosphate |
| 2 | D-Glucosamine-6-phosphate | Phosphoglucosamine Mutase (GlmM) | D-Glucosamine-1-phosphate |
| 3 | D-Glucosamine-1-phosphate | Glucosamine-1-phosphate Acetyltransferase (GlmU) | N-Acetyl-D-glucosamine-1-phosphate |
| 4 | N-Acetyl-D-glucosamine-1-phosphate | N-Acetylglucosamine-1-phosphate Uridyltransferase (GlmU) | UDP-N-acetyl-D-glucosamine |
Incorporation into Complex Glycoconjugates for Structural and Dynamic Studies
The strategic use of this compound in metabolic labeling has become a powerful tool for elucidating the intricate structures and dynamics of complex glycoconjugates. By introducing this isotopically labeled monosaccharide into cellular systems, researchers can effectively tag and trace the biosynthesis of glycoproteins and other glycans. This approach, coupled with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provides unprecedented insights into the roles these molecules play in various biological processes.
One of the primary applications of this compound is in NMR-based structural analysis. The low natural abundance of the 13C isotope makes the targeted incorporation of 13C-labeled precursors an invaluable method for enhancing signal sensitivity and resolving spectral overlap, which are significant challenges in studying large biomolecules like glycoproteins. nih.govslu.se When this compound is supplied to cells, it is metabolized and integrated into the glycan portions of glycoproteins. This specific labeling at the C6 position of the glucosamine residue allows for the unambiguous assignment of NMR signals corresponding to the glycan components. nih.gov
Research has demonstrated that metabolic labeling with 13C-enriched glucose, a related precursor, can facilitate the simultaneous monitoring of both the protein and glycan moieties of a glycoprotein (B1211001) in a single experiment. nih.gov This dual-labeling strategy simplifies spectra and provides a more holistic view of the glycoprotein's structure and potential modifications. nih.gov For instance, in studies of the CEACAM1-IgV glycoprotein, the addition of uniformly 13C-labeled glucose to the culture medium resulted in the successful labeling of both the protein and its attached glycans, enabling detailed NMR analysis. nih.gov
Furthermore, the combination of 13C and 15N labeling offers even greater resolution in NMR experiments. slu.se This dual-labeling approach is particularly beneficial for resolving resonance overlap and can provide sequence-specific information about the inter-residue linkages within nitrogen-containing glycans. slu.se While the application of isotope labeling in glycan structural studies is not as widespread as in protein NMR, it represents a rapidly advancing frontier with significant potential. slu.se
The data obtained from these labeling studies, often presented in formats such as Heteronuclear Single Quantum Coherence (HSQC) spectra, allow for the precise determination of the isotopic enrichment at specific atomic positions. slu.senih.gov This quantitative data is crucial for validating the labeling efficiency and for the accurate interpretation of structural and dynamic information. High-resolution mass spectrometry further complements NMR data by confirming the incorporation of the isotopic label and providing additional structural details. slu.se
The insights gained from these mechanistic studies are fundamental to understanding how the structure of glycans influences the function of glycoproteins in cellular recognition, signaling, and immune responses. The ability to selectively label and observe specific components of these complex biomolecules opens new avenues for investigating their roles in health and disease.
Table 1: Research Findings on the Incorporation of Labeled Glucosamine
| Labeled Compound | Organism/System | Analytical Technique | Key Findings | Citations |
| 13C-glucose | Mammalian cells (for glycoprotein expression) | NMR spectroscopy, Mass spectrometry | Simultaneous labeling of protein and glycan moieties, simplifying spectral analysis and allowing for concurrent monitoring. | nih.gov |
| [U-13C6, 2H7]glucose | Glycoprotein expression systems | NMR spectroscopy | Uniform 13C labeling and partial deuterium (B1214612) labeling of sugar residues, aiding in the spectral assignment of glycans. | nih.gov |
| 13C,15N-labeled precursors | Streptococcus zooepidemicus (for hyaluronic acid production) | NMR spectroscopy, High-resolution mass spectrometry | High levels of 13C and 15N enrichment in hyaluronic acid, enabling detailed quantitative analysis of isotopic purity. | slu.se |
| [U- 13C]- glucose | Human brain (in vivo) | Magnetic Resonance Spectroscopy (MRS) | Enabled the in vivo detection and quantification of 13C-labeled glutamate (B1630785) and glutamine, demonstrating the utility of labeled precursors in studying metabolic pathways in complex biological systems. | uu.nl |
Experimental Design and Methodological Considerations in D Glucosamine 6 13c Hydrochloride Studies
Selection and Preparation of Biological Model Systems
The choice of a biological model is critical for addressing specific research questions related to D-Glucosamine-6-13C Hydrochloride metabolism. The primary model systems include in vitro cell cultures, ex vivo tissue models, and recombinant enzyme systems.
In vitro cell culture systems are widely used to study the metabolic fate of this compound. nih.gov When supplemented in cell culture media, glucosamine (B1671600) is phosphorylated by hexokinases to produce glucosamine-6-phosphate (GlcN-6-P), which then enters the HBP. nih.gov Isotope-tracing experiments using labeled glucosamine have demonstrated an increase in UDP-GlcNAc synthesis, confirming its entry and flux through this pathway. nih.gov
A variety of cell lines can be employed, with the choice depending on the specific metabolic questions being investigated. For instance, human cell lines are utilized to study the activity of metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, by observing the incorporation of 13C into key metabolites. nih.gov
Table 1: Commonly Used Cell Lines in Metabolic Tracing Studies
| Cell Line | Application in Metabolic Tracing |
|---|---|
| Human Embryonic Kidney (HEK293) | Studies of the hexosamine biosynthetic pathway and UDP-GlcNAc production. nih.gov |
| Human Colon Carcinoma | Investigating the impact of glucosamine on UDP-GlcNAc synthesis and UTP levels. nih.gov |
| Macrophages | Studying the role of the HBP in modulating cellular functions. frontierspartnerships.org |
| Cancer Cell Lines | Profiling active and inactive metabolic pathways through deep 13C labeling. nih.gov |
Ex vivo tissue models, such as tissue slices and explants, offer a system that more closely mimics the in vivo environment. nih.gov These models are particularly valuable for studying tissue-specific metabolism of this compound. For example, cartilage explants have been used to investigate the role of the HBP in chondrocyte survival and metabolism, which is relevant to conditions like osteoarthritis. nih.gov
Recent advancements have enabled global 13C tracing in intact human liver tissue ex vivo, allowing for the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.gov This approach has revealed that key physiological and metabolic functions are retained in cultured human liver tissue. nih.gov
Table 2: Applications of Ex Vivo Tissue Models in 13C-Glucosamine Studies
| Tissue Model | Research Focus | Key Findings |
|---|---|---|
| Cartilage Explants | Therapeutic potential of HBP modulation in post-traumatic osteoarthritis. nih.gov | Glucosamine derivatives can have protective and anti-catabolic effects on chondrocytes after trauma. nih.gov |
| Human Liver Slices | Global 13C tracing to map metabolic pathways and fluxes. nih.gov | Canonical liver pathways, including bile acid synthesis, remain functional ex vivo. nih.gov |
| Mouse Tissues | Analysis of 13C6-glucose tissue distribution and whole-body glucose metabolism. nih.gov | Organ-specific kinetics of glucose utilization during an oral glucose tolerance test. nih.gov |
To understand the specific enzymatic reactions involving this compound and its metabolites, recombinant enzyme systems are employed. These systems allow for the detailed study of individual enzymes in a controlled environment, free from the complexities of a whole-cell or tissue system.
A key enzyme in the HBP is Glucosamine-6-phosphate N-acetyltransferase (GNA1), which catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-6-phosphate, forming N-acetylglucosamine-6-phosphate. wikipedia.orgnih.gov Studies using recombinant human GNA1 have shown that it has a relaxed donor specificity and can transfer acyl groups up to four carbons in length. nih.gov This type of in vitro assay is crucial for characterizing enzyme kinetics and substrate specificity. megazyme.comrndsystems.com
Table 3: Key Enzymes in the Hexosamine Biosynthetic Pathway
| Enzyme | EC Number | Reaction Catalyzed |
|---|---|---|
| Glucosamine-phosphate N-acetyltransferase (GNA) | 2.3.1.4 | Acetyl-CoA + D-glucosamine 6-phosphate <=> CoA + N-acetyl-D-glucosamine 6-phosphate wikipedia.orgebi.ac.uk |
| Glucosamine-6-phosphate deaminase | 3.5.99.6 | D-glucosamine 6-phosphate + H₂O <=> D-fructose 6-phosphate + NH₃ megazyme.com |
| Hexokinase | 2.7.1.1 | ATP + D-glucosamine -> ADP + D-glucosamine 6-phosphate megazyme.com |
Sample Collection, Preparation, and Extraction for Isotopic Analysis
Accurate isotopic analysis of this compound and its labeled metabolites requires meticulous sample handling to preserve the in vivo metabolic state.
The first and most critical step in sample preparation is the rapid quenching of metabolic activity to prevent any changes in metabolite levels after sample collection. nih.gov Cold methanol (B129727) quenching is a widely used and effective method for this purpose. nih.govmdpi.com This technique involves rapidly immersing the biological sample in a cold methanol solution (e.g., -20°C to -40°C), which instantly halts enzymatic reactions. nih.govmdpi.com
The optimal conditions for cold methanol quenching, such as the methanol concentration and temperature, may need to be optimized for different cell types or tissues to minimize metabolite leakage. nih.govresearchgate.net For example, a 40% (v/v) aqueous methanol solution at -20°C has been found to be optimal for minimizing metabolite leakage in some microorganisms, with an average recovery of 95.7%. nih.govnih.govresearchgate.net
For analysis by techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize glucosamine and its metabolites. gerstelus.com Derivatization increases the volatility and thermal stability of these compounds, making them suitable for GC analysis. gerstelus.com
A common derivatization method is silylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This can be achieved using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net Another approach is pre-column derivatization with reagents like o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can enhance sensitivity. nih.gov
Table 4: Common Derivatization Reagents for Glucosamine Analysis
| Derivatization Reagent | Analytical Technique | Purpose |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increases volatility and thermal stability. researchgate.net |
| o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) | LC-MS/MS | Enhances sensitivity through pre-column derivatization. nih.gov |
| Ethanethiol and Trifluoroacetic Acid (TFA) followed by Pyridine, Hexamethyldisilazane (HMDS), and Trimethylchlorosilane (TMCS) | GC-MS | Forms trimethylsilyl-dithioacetal (TMSD) derivatives, simplifying chromatograms. nih.gov |
Data Processing, Computational Modeling, and Statistical Validation in this compound Studies
Software Tools for 13C NMR Spectral Deconvolution and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment in metabolites. frontiersin.org However, the raw NMR spectra are often complex, with overlapping peaks and baseline distortions that necessitate specialized software for accurate deconvolution and quantification. Deconvolution is the process of separating these overlapping signals into their individual components, which is essential for accurately determining the abundance of different isotopomers.
Several software packages are available to facilitate the processing and analysis of 13C NMR data. These tools offer a range of functionalities, from basic spectral processing to advanced algorithms for deconvolution and quantification.
Key Software for 13C NMR Data Analysis:
| Software | Key Features | Primary Applications |
| Mnova (Mestrelab Research) | - Global Spectral Deconvolution (GSD) for enhanced peak picking and integration. spincore.com- Supports 1D and 2D NMR data from various vendor formats. spincore.com- Scripting capabilities for process automation. spincore.com | Processing and analysis of 1D and 2D NMR spectra, quantification, and prediction of NMR spectra. |
| ACD/Labs NMR Software | - Advanced algorithms for processing, analysis, and characterization of NMR data. acdlabs.com- Structure verification and mixture analysis tools. acdlabs.com- Vendor-neutral, allowing data import from multiple instrument manufacturers. acdlabs.com | Structure elucidation, quantification of components in mixtures, and data management. |
| HiRes | - A free Windows-based program for analyzing large NMR datasets. spincore.com- Includes Principal Component Analysis (PCA) and Non-Negative Matrix Factorization (NMF) for pattern recognition. spincore.com | High-resolution spectroscopy analysis, particularly for identifying meaningful biochemical effects in complex datasets. |
| NMRbox | - A free platform providing access to a wide range of NMR software packages (275 as of recent counts). nmrhub.org- Includes tools for spectral processing, analysis, and simulation. nmrhub.org | A comprehensive resource for academic and research-focused NMR data analysis. |
| R Shiny App for ssNMR | - A web-based tool specifically for the deconvolution of solid-state NMR (ssNMR) spectra. nih.gov- Utilizes a linear combination modeling (LCM) approach. nih.gov- Offers interactive data visualization and manual adjustment capabilities. nih.gov | Quantification of solid-state forms in pharmaceutical mixtures, which can be adapted for metabolic studies. |
These software tools are instrumental in extracting precise quantitative information from the primary NMR data, forming the foundation for subsequent metabolic modeling.
Metabolic Flux Analysis (MFA) Software and Algorithms
Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org In the context of 13C labeling experiments, MFA utilizes the isotopic labeling patterns of metabolites, along with a stoichiometric model of metabolism, to estimate intracellular fluxes. wikipedia.org13cflux.net This approach is particularly powerful for elucidating the activity of central metabolic pathways. wikipedia.org
The implementation of 13C-MFA involves solving complex systems of algebraic and differential equations, a task that is facilitated by specialized software packages. researchgate.net These software tools typically incorporate sophisticated algorithms to simulate isotopic labeling and to estimate the flux distribution that best fits the experimental data.
Prominent Software for 13C-Metabolic Flux Analysis:
| Software | Key Features & Algorithms | Primary Applications |
| 13CFLUX2 | - High-performance suite for designing and evaluating 13C-labeling experiments. oup.com- Utilizes FluxML, a specialized XML language for modeling. oup.com- Supports multicore CPUs and compute clusters for scalable analyses. oup.com | Large-scale and high-throughput 13C-MFA applications. oup.com |
| INCA (Isotopomer Network Compartmental Analysis) | - Can perform both isotopically stationary and non-stationary 13C-MFA. nih.gov- User-friendly interface. nih.gov- Employs the Elementary Metabolite Unit (EMU) framework for efficient computation. nih.gov | A versatile tool for a wide range of 13C-MFA studies, including those in mammalian cells. nih.gov |
| Metran | - One of the earlier, well-established software tools for 13C-MFA. nih.govyoutube.com- Also based on the EMU framework. nih.gov | Standard 13C-MFA calculations, particularly in microbial systems. |
| OpenFlux | - An open-source software for modeling 13C-based metabolic flux analysis. nih.govucdavis.edu | Accessible and customizable MFA for researchers with computational expertise. |
| FiatFlux | - Software for metabolic flux analysis from 13C-glucose experiments. ucdavis.eduacs.org | A foundational tool in the field of 13C-MFA. |
| FreeFlux | - A Python package for time-efficient isotopically nonstationary MFA. acs.org- Aims to improve accessibility and computational efficiency of 13C fluxomics. acs.org | Suitable for both steady-state and transient-state flux estimations. acs.org |
The choice of software often depends on the complexity of the metabolic model, the type of isotopic labeling data (stationary or non-stationary), and the computational resources available.
Statistical Analysis of Isotope Abundance Data for Biological Significance
The final and arguably most critical step in the data analysis pipeline is the statistical validation of the results. This involves assessing the goodness-of-fit of the MFA model and determining the statistical significance of the observed changes in metabolic fluxes.
A key aspect of this is the use of statistical tests to compare the experimentally measured isotope abundance data with the data simulated by the MFA model. A good fit indicates that the model accurately represents the underlying biological reality.
Common Statistical Methods in 13C-MFA:
| Statistical Test/Method | Purpose | Application in this compound Studies |
| Chi-squared (χ²) Goodness-of-Fit Test | To assess the agreement between the measured labeling data and the values predicted by the MFA model. nih.govnih.gov | A low χ² value suggests that the model provides a statistically acceptable fit to the experimental data. |
| Confidence Intervals | To determine the precision of the estimated metabolic fluxes. sci-hub.se | Narrow confidence intervals indicate a high degree of certainty in the calculated flux values. |
| Principal Component Analysis (PCA) | To identify patterns and variance in large datasets, such as those from metabolomics. mdpi.com | Can be used to visualize the separation between different experimental groups based on their metabolic profiles. |
| t-tests or ANOVA | To compare the means of metabolic fluxes or isotope abundances between different experimental conditions. | To determine if the observed changes in metabolism upon treatment or genetic modification are statistically significant. |
| Spike-in Controls | To provide a reference for normalization and quality control throughout the experimental and analytical workflow. wikipedia.org | The known quantity of the spike-in helps to account for technical variability. wikipedia.org |
Emerging Research Directions and Future Prospects for D Glucosamine 6 13c Hydrochloride
Development of Advanced Isotopic Tracing Strategies and Hybrid Methods
The core value of D-Glucosamine-6-13C Hydrochloride lies in its application as an isotopic tracer in metabolic flux analysis (MFA). nih.govnih.gov MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govyoutube.com By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into various downstream metabolites. biorxiv.org This provides a detailed map of how glucosamine (B1671600) is utilized and transformed within the cell.
Emerging research focuses on optimizing these tracing strategies. Advanced computational algorithms are being developed to identify the most informative isotopic tracers for specific metabolic networks. nih.govnih.gov For instance, studies have shown that specifically labeled glucose tracers, such as [1,2-13C2]glucose, can provide more precise flux estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to more commonly used tracers. nih.govnih.gov This principle of optimizing tracer design is directly applicable to this compound for studying pathways like the hexosamine biosynthetic pathway (HBP).
Hybrid methods, which combine data from multiple isotopic tracers, are also gaining prominence. For example, co-administering 13C-labeled glucose and 13C-labeled glutamine has been shown to improve the precision of flux estimations in cancer cell metabolism. nih.gov A similar approach using this compound in conjunction with other tracers could elucidate the interplay between glucose metabolism, amino acid metabolism, and glycosylation.
Table 1: Advanced Isotopic Tracing Strategies
| Strategy | Description | Application with this compound |
|---|---|---|
| Optimized Single Tracer MFA | Using computational models to select the best single isotopic tracer for maximizing the precision of flux measurements in a specific pathway. nih.govnih.gov | Determining fluxes through the hexosamine biosynthetic pathway and its connections to central carbon metabolism. |
| Parallel Labeling Experiments | Conducting multiple experiments in parallel, each with a different isotopic tracer, to obtain a more comprehensive view of the metabolic network. isotope.com | Using D-Glucosamine-6-13C and perhaps a uniformly labeled [U-13C6]Glucosamine in separate experiments to resolve different aspects of glycan synthesis. biorxiv.orgscbt.com |
| Hybrid Tracer Methods | Using a mixture of different isotopic tracers (e.g., 13C-glucose and 13C-glutamine) in a single experiment to improve flux resolution across interconnected pathways. nih.gov | Combining D-Glucosamine-6-13C with 13C-labeled glucose or amino acids to study the integrated regulation of glycolysis, the TCA cycle, and protein glycosylation. |
| Dynamic Labeling | Measuring the rate of isotope incorporation over time, which, when combined with metabolite concentrations, can provide quantitative flux data. nih.gov | Tracking the kinetics of glucosamine uptake and its incorporation into nucleotide sugars and glycans, revealing the dynamics of glycosylation. researchgate.net |
Application of this compound in Spatially Resolved Metabolomics
Spatially resolved metabolomics is a cutting-edge field that aims to measure the distribution of metabolites within tissues and even single cells, providing a spatial context to metabolic data. nih.govbiorxiv.org Techniques like mass spectrometry imaging (MSI) enable the visualization of where specific molecules are located. nih.gov
The application of this compound in this context allows for spatial isotope tracing. By administering the labeled compound, researchers can not only identify the resulting labeled metabolites but also map their precise location within a tissue sample. nih.gov This could be used, for example, to visualize how glucosamine metabolism differs between healthy and cancerous regions of a tumor or to track the delivery and metabolism of glucosamine-based therapeutics in specific organs. biorxiv.org Recent studies have successfully used spatially resolved isotope tracing with 13C-glucose to validate drug targets in the central nervous system by tracking changes in labeled GABA and glutamate (B1630785) in different brain regions. nih.gov A similar approach with this compound could uncover spatial heterogeneity in glycosylation pathways, which are often dysregulated in diseases like cancer and neurodegeneration.
Integration with Multi-Omics Data (e.g., Glycomics, Proteomics) to Unravel Complex Biological Networks
To gain a holistic understanding of biological systems, researchers are increasingly integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov The use of this compound is a key component of the metabolomics and glycomics part of this integrative approach.
Since glucosamine is a fundamental building block for glycosylation, tracing its 13C label into the glycan portions of glycoproteins and glycolipids provides a direct readout of the activity of glycosylation pathways (glycomics). biorxiv.org This data can then be integrated with:
Proteomics: To identify which specific proteins are being glycosylated. Tandem mass spectrometry can identify both the protein and the attached 13C-labeled glycan.
Transcriptomics: To correlate the rate of glycosylation (from the 13C tracer) with the expression levels of genes encoding for glycosyltransferases and other enzymes in the pathway.
Phosphoproteomics: To understand how signaling pathways, which often operate through protein phosphorylation, regulate metabolic fluxes into glycosylation pathways. nih.gov
This multi-omics integration, powered by stable isotope tracers like this compound, allows for the construction of comprehensive network models that link signaling events and gene expression to metabolic function and post-translational modifications. nih.govnih.gov
High-Throughput Screening Methodologies Incorporating 13C-Labeling for Biochemical Pathway Modulators
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological process. youtube.com Incorporating 13C-labeling into HTS assays represents a powerful strategy for discovering drugs that target metabolic pathways.
In this context, cells would be cultured with this compound and treated with a library of different small molecules. youtube.com Automated mass spectrometry would then measure the abundance of 13C-labeled downstream metabolites. A compound that, for example, inhibits an enzyme in the hexosamine biosynthetic pathway would cause a decrease in the labeled products and an accumulation of the labeled substrate. This method allows for direct and quantitative assessment of a compound's effect on a specific metabolic flux. The optimization of MFA experiments is crucial for enabling their use in high-throughput applications to screen the metabolic effects of drugs. nih.gov
Computational and Theoretical Chemistry Approaches to Predict and Interpret 13C Isotope Effects
Computational chemistry offers powerful tools to complement experimental data from 13C tracing studies. Theoretical models can be used to predict and interpret kinetic isotope effects (KIEs). The 13C-KIE is a measure of how the substitution of a 12C atom with a 13C atom affects the rate of a chemical reaction.
By measuring the 13C-KIE for an enzyme-catalyzed reaction, researchers can gain insight into the reaction's transition state and mechanism. nih.gov For example, measuring the KIE for an enzyme that processes a glucosamine derivative can help determine the precise changes in chemical bonding during the catalytic step. nih.gov This information is invaluable for understanding enzyme mechanisms and for designing specific inhibitors. Computational models can simulate different possible mechanisms and predict the corresponding KIEs, which can then be compared to experimental values obtained using this compound to validate the proposed mechanism.
Table 2: Mentioned Compounds
| Compound Name | Alternate Name(s) |
|---|---|
| This compound | 2-Amino-2-deoxy-D-glucose-6-13C Hydrochloride scbt.com |
| [1,2-13C2]glucose | |
| [U-13C5]glutamine | |
| [U-13C6]Glucosamine | 2-Amino-2-deoxy-D-[UL-13C6]glucose scbt.com |
| GABA (gamma-Aminobutyric acid) | |
| Glutamate | |
| Glucose |
Q & A
Q. How can researchers confirm the isotopic purity and chemical stability of D-Glucosamine-6-¹³C Hydrochloride in experimental preparations?
Answer: Isotopic purity is typically verified using high-performance liquid chromatography (HPLC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, HPLC-MS can quantify the ¹³C enrichment level at the C6 position, while ¹H-NMR can confirm the absence of unlabeled isomers . Stability testing under varying pH and temperature conditions (e.g., 4°C vs. 25°C) is critical to ensure the compound does not degrade during storage or experimental use. Accelerated stability studies (e.g., 40°C/75% relative humidity for 1–2 weeks) can predict long-term integrity .
Q. What are the recommended handling protocols to minimize contamination during experimental use?
Answer: While no specialized handling is required under standard laboratory conditions (), researchers should:
- Use nitrile gloves (tested for chemical resistance by the manufacturer) due to potential permeability uncertainties .
- Avoid airborne dust formation by working in a fume hood during weighing .
- Store the compound in airtight containers at room temperature, protected from moisture, unless specified otherwise in the product insert .
Q. How should researchers design dose-response studies for D-Glucosamine-6-¹³C Hydrochloride in cell culture models?
Answer: Start with a literature-based range (e.g., 1–10 mM for glucosamine analogs in chondrocyte studies) and perform pilot experiments using metabolic activity assays (e.g., MTT or resazurin). Include a negative control (unlabeled D-glucosamine) to distinguish isotopic effects. Dose optimization should account for cell type-specific toxicity, which can be assessed via lactate dehydrogenase (LDH) release assays .
Advanced Research Questions
Q. How can researchers address discrepancies in metabolic flux data generated using D-Glucosamine-6-¹³C Hydrochloride?
Answer: Contradictions may arise from:
- Isotopic dilution : Ensure tracer concentrations saturate endogenous pools (e.g., ≥5 mM in glycosaminoglycan synthesis studies) .
- Pathway crosstalk : Use parallel tracers (e.g., ¹³C-glucose) to differentiate hexosamine pathway activity from glycolysis .
- Analytical variability : Normalize ¹³C enrichment data to internal standards (e.g., ¹³C6-glucose) and validate via replicate LC-MS runs .
Q. What methodological considerations are critical for in vivo tracing studies using D-Glucosamine-6-¹³C Hydrochloride?
Answer:
- Administration route : Intraperitoneal injection ensures systemic distribution, while intravenous delivery provides faster plasma equilibration.
- Sampling timepoints : For glycosaminoglycan turnover studies, collect tissues at 6, 12, and 24 hours post-administration to capture dynamic labeling .
- Quenching metabolism : Rapid freeze-clamping of tissues (e.g., liver, cartilage) in liquid nitrogen preserves isotopic incorporation patterns .
Q. How can researchers validate the specificity of ¹³C labeling in complex biological matrices (e.g., serum or synovial fluid)?
Answer: Combine solid-phase extraction (SPE) with tandem mass spectrometry (MS/MS). For example:
- Isolate glucosamine derivatives using hydrophilic interaction liquid chromatography (HILIC).
- Quantify ¹³C enrichment via multiple reaction monitoring (MRM) transitions specific to the C6-labeled fragment (e.g., m/z 221.59 → 162.1 for D-Glucosamine-6-¹³C) .
- Correct for natural ¹³C abundance using background samples from untreated controls .
Data Contradiction Analysis
Q. How should researchers troubleshoot inconsistent isotopic enrichment results across replicate experiments?
Answer: Potential causes and solutions include:
- Hydrolysis artifacts : Test for acid-labile derivatives (e.g., N-acetylglucosamine) by comparing stability in neutral vs. acidic buffers using TLC .
- Batch variability : Cross-validate with a new lot of D-Glucosamine-6-¹³C Hydrochloride and request certificate of analysis (CoA) from the supplier .
- Matrix interference : Spike a known quantity of ¹³C6-glucosamine into the sample to assess recovery rates and adjust extraction protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
